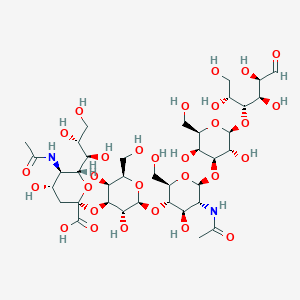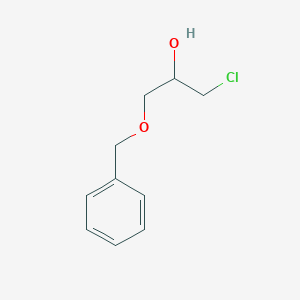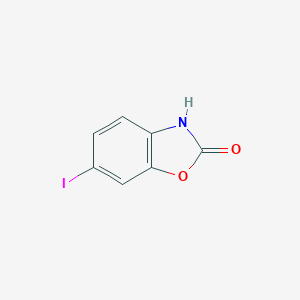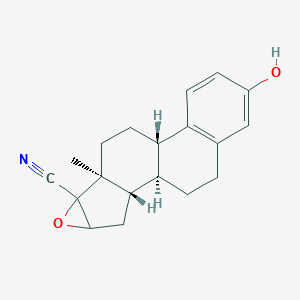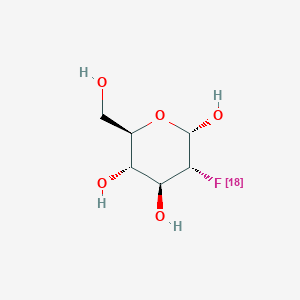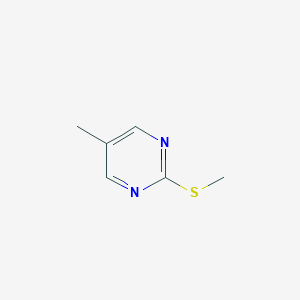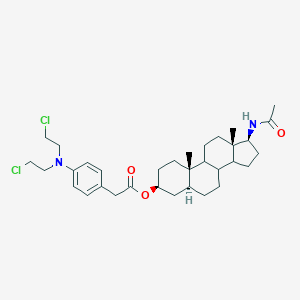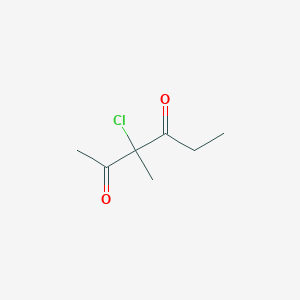![molecular formula C15H21BrN2O3 B008690 3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide CAS No. 107188-90-9](/img/structure/B8690.png)
3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a bromine atom, a pyrrolidinyl group, and methoxy and hydroxy functional groups. These features contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- typically involves multiple stepsThe hydroxy and methoxy groups are then added through specific functionalization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
化学反应分析
Types of Reactions
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using suitable reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while substitution of the bromine atom can yield a wide range of derivatives with different functional groups .
科学研究应用
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the bromine atom and the pyrrolidinyl group enhances its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxy-: This compound is similar but lacks the hydroxy group, which affects its reactivity and biological activity.
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-ethoxy-: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties and applications
Uniqueness
The unique combination of functional groups in Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- gives it distinct chemical properties and reactivity. The presence of both hydroxy and methoxy groups, along with the bromine atom and pyrrolidinyl group, allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
属性
CAS 编号 |
107188-90-9 |
|---|---|
分子式 |
C15H21BrN2O3 |
分子量 |
357.24 g/mol |
IUPAC 名称 |
3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C15H21BrN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(19)7-6-11(16)14(13)21-2/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20) |
InChI 键 |
QRMZHEDLUQMLGK-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)O |
规范 SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)O |
同义词 |
5-bromo-N ((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide FLA 908 FLA 908, (+-)-isomer FLA 908, (S)-isomer FLA-908 NCQ 181 NCQ-181 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
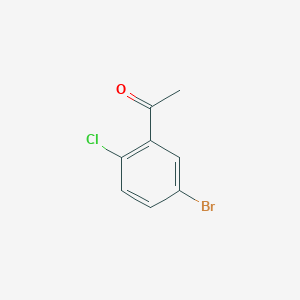
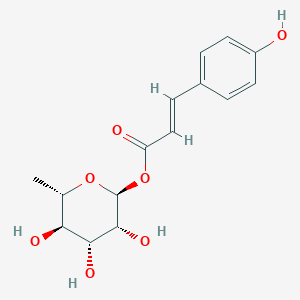
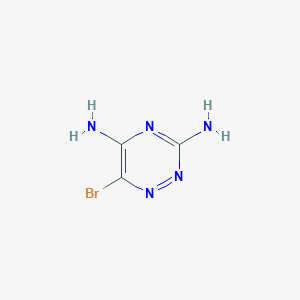
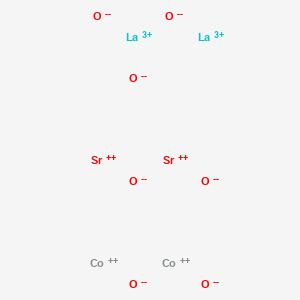
![(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one](/img/structure/B8618.png)
